1,3,3-Trimethylindolinonaphthospirooxazine
Overview
Description
1,3,3-Trimethylindolinonaphthospirooxazine, also known as Photorome I, is an organic photochromic material . It is used as a spirooxazine dye in molecular electronics . This dye changes to blue when irradiated with UV light .
Molecular Structure Analysis
The molecular formula of 1,3,3-Trimethylindolinonaphthospirooxazine is C22H20N2O . It has a molecular weight of 328.42 .Chemical Reactions Analysis
1,3,3-Trimethylindolinonaphthospirooxazine is a photochromic compound that changes color when exposed to UV light . It can undergo a photo-induced fading reaction under UV light and restore its original color when not exposed to light .Physical And Chemical Properties Analysis
1,3,3-Trimethylindolinonaphthospirooxazine is a solid at 20°C . It has a melting point of 142°C . It is soluble in toluene and benzene . It should be stored under inert gas at a temperature between 0-10°C .Scientific Research Applications
Synthesis and Chemical Properties
1,3,3-Trimethylindolinonaphthospirooxazine has been a subject of interest in chemical synthesis and property analysis. In a study, it was synthesized through the condensation of 1,2,3,3-tetramethylindolenium iodide and 1-nitroso-2,7-dihydroxynaphthalene. The unique structural features and properties of this derivative were discussed based on various NMR spectral data, highlighting its complex chemical characteristics (Kakishita et al., 1992).
Crystallographic Analysis
The crystal structures of commercially available photochromic compounds, including 1,3,3-Trimethylindolinonaphthospirooxazine, were analyzed using single-crystal X-ray diffraction. This study provided insights into the structural dynamics of these compounds, underscoring the importance of additional functional groups in inducing specific intermolecular interactions (Seiler et al., 2017).
Photochromic Properties
The photochromic properties of 1,3,3-Trimethylindolinonaphthospirooxazine have been a key area of investigation. For example, one study focused on synthesizing compounds containing naphthalene rings, including this chemical, and analyzing their photochromic properties with UV absorption spectrometers. This research highlighted the significant changes in absorption peak with varying solution polarity, demonstrating the compound's potential in photochromic applications (Yin, 2013).
Solvatochromic Behavior
The solvatochromic behavior of 1,3,3-Trimethylindolinonaphthospirooxazine derivatives was studied, revealing their dependency on substitution patterns and environmental conditions. This research provided valuable insights into the structural parameters of these compounds and their potential applications in various fields (Pozzo et al., 1993).
Mercury(II) Detection
A spirooxazine derivative of 1,3,3-Trimethylindolinonaphthospirooxazine was explored as a sensitive probe for detecting mercury(II). This compound showed preferential selectivity and sensitivity for mercury(II) with a notable color variation observable by the naked eye, suggesting its potential as an efficient sensor in various applications (Ji et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-21(2)17-10-6-7-11-18(17)24(3)22(21)14-23-20-16-9-5-4-8-15(16)12-13-19(20)25-22/h4-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTRKDFIQFOAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344142 | |
Record name | Photorome I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethylindolinonaphthospirooxazine | |
CAS RN |
27333-47-7 | |
Record name | 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27333-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Photorome I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,3,3-trimethylspiro(indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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